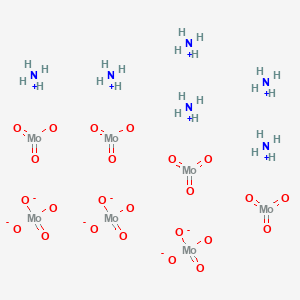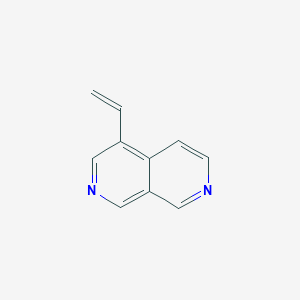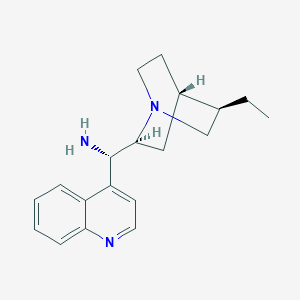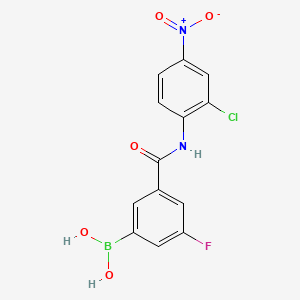![molecular formula C10H9NO B12858634 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is a heterocyclic compound that features a fused ring system combining an indole and an oxazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole typically involves the cyclization of indole derivatives with appropriate oxazine precursors. One common method involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide, followed by treatment with aqueous sodium hydroxide . This process yields various oxazinoindole derivatives, including this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazinoindole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or halogen groups .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential antidepressant and anti-atherosclerotic activities
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the JAK/STAT signaling pathway, which is involved in inflammatory responses. This inhibition can reduce the expression of inflammatory cytokines and other related molecules . Additionally, its antidepressant activity is thought to be related to its interaction with neurotransmitter systems in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler oxazine derivative used in various chemical reactions.
Ifosfamide: A clinically used oxazine derivative with anticancer properties.
Benzophenoxazine: A fluorescent dye used in biological imaging.
Uniqueness
2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole is unique due to its fused ring system, which combines the properties of both indole and oxazine. This structural feature imparts unique electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-8-4-5-11-6-7-12-9(3-1)10(8)11/h1-5H,6-7H2 |
InChI-Schlüssel |
FTDLLPDHRWOBSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC3=C2N1C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


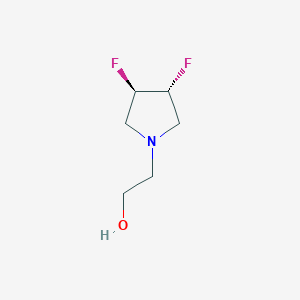

![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)

